Cilazaprilat is the active metabolite of Cilazapril, a pyridazine angiotensin-converting enzyme (ACE) inhibitor [ [] ]. Cilazaprilat is a potent and highly specific inhibitor of ACE. [ [] ] Cilazapril, as a prodrug, is rapidly metabolized in the liver to Cilazaprilat. [ [] ] Cilazaprilat plays a significant role in scientific research, particularly in cardiovascular studies, by aiding in understanding the mechanisms of hypertension and the effects of ACE inhibition. [ [] [] ]
Cilazaprilat is derived from cilazapril, which is synthesized from various precursors in pharmaceutical processes. It belongs to the class of compounds known as ACE inhibitors, which are widely used in cardiovascular therapeutics. The chemical structure of cilazaprilat can be represented as:
The synthesis of cilazaprilat typically involves several key steps starting from simpler organic compounds. A notable method includes the use of nitro or halo substituted phenyl sulfonic esters as intermediates. Here is a summarized process:
This process allows for high yields without the need for extensive chromatographic separation.
Cilazaprilat's molecular formula is CHNO, with a molecular weight of approximately 357.43 g/mol. The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity.
The three-dimensional conformation of cilazaprilat enables effective interaction with the active site of ACE, inhibiting its function.
Cilazaprilat participates in various chemical reactions relevant to its pharmacological activity:
These reactions are crucial for the drug's efficacy and bioavailability.
Cilazaprilat acts by competitively inhibiting the angiotensin-converting enzyme. This inhibition leads to:
The mechanism involves binding at the active site of ACE, preventing substrate access and subsequent conversion processes. This action contributes significantly to the management of hypertension and heart failure .
Relevant data indicate that cilazaprilat has a high affinity for ACE, which correlates with its potency as an antihypertensive agent .
Cilazaprilat is utilized primarily in clinical settings for:
Additionally, research continues into novel formulations, including transdermal delivery systems that utilize cilazaprilate prodrugs for enhanced therapeutic outcomes .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: